molecular formula C4H8O2<br>C4H8O2<br>(CH3)2CHCOOH B155497 Isobutyric acid CAS No. 79-31-2

Isobutyric acid

Cat. No.: B155497
CAS No.: 79-31-2
M. Wt: 88.11 g/mol
InChI Key: KQNPFQTWMSNSAP-UHFFFAOYSA-N
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Description

Isobutyric acid, also known as 2-methylpropanoic acid or isobutanoic acid, is a carboxylic acid with the structural formula (CH₃)₂CHCOOH. It is an isomer of butyric acid and is classified as a short-chain fatty acid. This compound is a colorless liquid with a somewhat unpleasant odor and is soluble in water and organic solvents . It is found naturally in carobs, vanilla, and the root of Arnica dulcis, and as an ethyl ester in croton oil .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Isobutyric acid, also known as 2-methylpropanoic acid, is a branched short-chain fatty acid . Its primary target is the 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase enzyme . This enzyme is found in Pseudomonas fluorescens, a common bacterium .

Mode of Action

It is known that this compound can interact with its target enzyme, potentially influencing its activity

Biochemical Pathways

This compound is a product of the fermentation of branched-chain amino acids, including valine, leucine, and isoleucine . It is also produced by gut microbes through the anaerobic fermentation of indigestible fibers . The impact of this compound on these pathways and their downstream effects is an area of ongoing research.

Pharmacokinetics

It is known that this compound is soluble in water and organic solvents , which may influence its bioavailability.

Result of Action

This compound has been shown to impact metabolism and metabolic health. For example, one in vitro study found that administration of this compound increases insulin-stimulated glucose uptake and reduces phosphorylation of rate-limiting enzymes involved in lipolysis . This suggests that this compound may have anti-obesogenic properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect its stability and efficacy . Moreover, the production of this compound by gut microbes can be influenced by dietary factors, such as fiber intake .

Biochemical Analysis

Biochemical Properties

Isobutyric acid is derived during the fermentation of branched-chain amino acids (valine, leucine, and isoleucine) . It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules. For instance, it can be produced from glucose via the central metabolism to produce pyruvate and then isobutyraldehyde, which is converted to this compound by alcohol dehydrogenase .

Cellular Effects

This compound has been shown to impact metabolism and metabolic health. In an in vitro study utilizing rat adipocytes, administration of this compound increased insulin-stimulated glucose uptake and reduced phosphorylation of rate-limiting enzymes involved in lipolysis . It also has been found to have anti-tumor effects, suppressing cancer cell numbers by approximately 75% in humans and mice .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. It can form amide, ester, anhydride, and chloride derivatives . When heated with a chromic acid solution, it is oxidized to acetone . Alkaline potassium permanganate oxidizes it to α-hydroxythis compound .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been shown to have anti-obesogenic properties, impacting glucose and lipid metabolism

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in a mouse model of irritable bowel syndrome, increased levels of this compound were associated with increased intestinal sensitivity and a higher Bristol stool score, indicating diarrhea .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced during the fermentation of branched-chain amino acids . It can also be produced from glucose via the central metabolism to produce pyruvate and then isobutyraldehyde, which is converted to this compound by alcohol dehydrogenase .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. It is soluble in water and organic solvents , allowing it to be distributed throughout the body

Comparison with Similar Compounds

Isobutyric acid is similar to other short-chain fatty acids (SCFAs) and branched short-chain fatty acids (BSCFAs):

    Butyric Acid: An isomer of this compound with a straight-chain structure.

    Valeric Acid: Another SCFA with a longer carbon chain.

    Propionic Acid: A SCFA with a shorter carbon chain.

Uniqueness:

This compound’s unique properties and diverse applications make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-methylpropanoic acid
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InChI

InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)
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InChI Key

KQNPFQTWMSNSAP-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C(=O)O
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Molecular Formula

C4H8O2, Array
Record name ISOBUTYRIC ACID
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Related CAS

19455-20-0 (potassium salt), 22228-82-6 (ammonium salt), 533-90-4 (calcium salt), 996-30-5 (hydrochloride salt)
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DSSTOX Substance ID

DTXSID4021636
Record name 2-Methylpropanoic acid
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Molecular Weight

88.11 g/mol
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Physical Description

Isobutyric acid appears as a colorless liquid with a light odor of rancid butter. Corrosive to metals and tissue., Liquid, Colorless liquid; [Hawley] Pungent odor, but not as unpleasant as butyric acid; [Merck Index], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a strong penetrating odour of rancid butter
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Boiling Point

309 °F at 760 mmHg (USCG, 1999), 152-155 °C at 760 mm Hg, 152-155 °C
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Flash Point

132 °F (NFPA, 2010), 77 °C, 170 °F OPEN CUP, 132 °F (56 °C) (closed cup), 56 °C c.c.
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Solubility

Slightly soluble in carbon tetrachloride, Sol in 6 parts of water; miscible with alcohol, chloroform, and ether., In water, 1.67X10+5 mg/L at 20 °C, 167 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 20, miscible with alcohol, most fixed oils, glycerine and propylene glycol; insoluble in water
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Density

0.949 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.950 at 20 °C/4 °C, Relative density (water = 1): 0.95, 0.944-0.948
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Vapor Density

3.0, Relative vapor density (air = 1): 3.0
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Vapor Pressure

1.81 [mmHg], 1.81 mm Hg at 25 °C, Vapor pressure, kPa at 14.7 °C: 0.13
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Mechanism of Action

... The effect of butyrate and other short-chain carboxylic acids /were compared/ in transient expression studies with K562 cells using an expression plasmid bearing a luciferase reporter gene driven by the normal human A gamma-globin gene promoter. Butyrate (4 carbons) increased the activity of the human A gamma-globin gene promoter up to 123 times. Marked augmentation of the normal gamma-promoter activity was also noted with 5-carbon valeric acid (up to 394 times) and 3-carbon propionic acid (up to 129 times). The branched isobutyric acid as well as phenylacetate showed less ability to increase promoter activity. Addition of the tandemly repeated AP-1/NF-E2 (AP) enhancer sequences from hypersensitive site 2 (HS2) of the locus control region (LCR) increased gamma-promoter activity up to 24 times. Addition of a nearby 16-bp conserved motif (CM) in HS2 ... to the AP-containing plasmid construct further increased gamma-promoter activity. In the presence of butyrate, the plasmid bearing both the AP and CM sequences showed gene expression up to 477 times greater than that of the basal gamma-promoter-driven luciferase plasmid in the absence of inducer. A plasmid bearing the herpes simplex thymidine kinase promoter was also tested and gene expression was markedly increased by the same organic acids. MEL cells responded to butyrate, valerate, and propionate with induction of hemoglobin synthesis. Responses to isobutyrate and 6-carbon caproate required higher concentrations of the compounds. Thus, other short-chain organic acids as well as butyrate increase gamma-promoter activity in the transient expression system, and this activity can be further augmented by incorporating LCR elements into the expression vector. Nonglobin promoters also respond to the same carboxylic acids., The inhibitory effects of isobutyric acid on activity of pepsin on synthetic dipeptide, n-carbobenzoxy-L-glutamyl-L-tyrosine, were studied to obtain evidence for the hypothesis which suggests that pepsin forms a hydrophobic bond with the nonpolar side chain or its substrates. Kinetic study showed that the inhibition by carboxylic acids was competitive, the inhibitor constant (Ki) decreasing with an increase in the size of inhibitor molecule. The free energy change of formation of complex between pepsin and the hydrocarbon chain of carboxylic acid increased linearly with the increase in the number of C atoms in the hydrocarbon chain of the inhibitor. The hydrophobic interaction between the side chain of amino acid residues in the binding region of the active center of pepsin and the hydrocarbon side chain of the inhibitor may be the probable cause of the inhibition.
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Color/Form

Colorless liquid

CAS No.

79-31-2
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Melting Point

-51 °F (USCG, 1999), -47 °C, -46 °C
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Synthesis routes and methods I

Procedure details

A process for the preparation of 2-methyl-butyric acid comprising (a) oxidizing 2-methyl-butanol with the strain Gluconobacter roseus DSM 9364 to produce 2-methyl-butyric acid and (b) recovering the 2-methyl-butyric acid produced in (a).
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Synthesis routes and methods II

Procedure details

A process for the preparation of 3-methyl-butyric acid comprising (a) oxidizing 3-methyl-butanol with the strain Gluconobacter roseus DSM 9364 to produce 3-methyl-butyric acid and (b) recovering the 3-methyl-butyric add produced in (a).
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Synthesis routes and methods III

Procedure details

In Examples 1-10 which follow in Table form, an aqueous solution of isobutyric acid (IBA) was prepared by weighing the desired quantities of the isobutyric acid and water into a 500 ml round bottom glass reaction flask equipped with a mechanical stirrer, a thermometer and reflux condenser. A molar equivalent quantity of a TlX3 salt compound, calculated according to the above-mentioned reaction formula, was added and the reaction mixture heated on an oil bath to the desired temperature with stirring for the desired time. The contents of the flask were then cooled and filtered to remove any insoluble TlX. The filtrate was titrated for unconverted Tl+3 and the product α-hydroxyisobutyric acid (α HIBA) determined by high pressure liquid chromatographic analysis. The α-hydroxyisobutyric acid yield (mol percent) is calculated as follows: ##EQU1##
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Synthesis routes and methods IV

Procedure details

A vaporous mixture of isobutyric acid and oxygen (as air) in a molar ratio of 1:1:5 was conducted at 340° C. over 169.9 g (130 ml) of the orange colored bead catalyst in a recirculating reactor with a loading of the pure catalyst mass of 2.364 (10-4) mole of isobutyric acid per gram of catalytic mass and per minute. Under these conditions, an isobutyric acid conversion of 70.2% and a selectivity of methacrylic acid of 76% were obtained. The space-time yield of methacrylic acid was 287 grams/liter/hour.
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orange colored bead catalyst
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of isobutyric acid?

A1: this compound has the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol.

Q2: What is the structure of this compound?

A2: this compound is a branched-chain carboxylic acid. Its structure can be represented as (CH3)2CHCOOH.

Q3: What are the solubility properties of this compound?

A3: this compound is miscible with water [, ]. It is also soluble in various organic solvents like ethanol and ether.

Q4: What happens to the solubility of this compound near its critical point in a binary mixture?

A4: Studies on the system this compound/water show interesting behavior near the critical point. While this compound is miscible with water at room temperature, approaching the critical point from the one-fluid phase region leads to an increase in the extent of hydrogen bonding between water molecules near the hydrophobic part of this compound molecules. This is in contrast to systems like perfluoromethylcyclohexane and carbon tetrachloride in a mixture of critical composition, where the critical amplitudes of the partial molar quantities are positive [].

Q5: How is this compound produced in biological systems?

A5: this compound is produced in biological systems, particularly in the rumen of cattle, as a byproduct of microbial fermentation. The addition of sodium salt of this compound to low protein and urea-containing diets in cattle was shown to improve nutrient utilization and rumen fermentation characteristics by enhancing the growth and activity of certain rumen microbes []. This suggests a role for this compound in modulating rumen microbe populations.

Q6: Can this compound production be manipulated in a laboratory setting?

A6: Yes. This compound can be produced in the laboratory through various methods. For instance, the bacterium Lactobacillus brevis strain L100 was shown to produce significant amounts of this compound when grown anaerobically in simulated maize silage extract []. This highlights the potential for harnessing microbial activity for this compound production.

Q7: Is this compound production in Clostridium luticellarii influenced by environmental factors?

A7: Research on the autotrophic metabolism of Clostridium luticellarii showed that it can produce this compound from H2 and CO2 under specific conditions []. Notably, mildly acidic pH (≤5.5) and elevated acetic acid concentrations stimulated the production of both butyric and this compound, highlighting the sensitivity of this metabolic pathway to environmental cues.

Q8: How does the structure of this compound relate to its function in biological systems?

A8: The branched structure of this compound likely influences its interactions with enzymes and transport proteins. For instance, in a study on rat liver β-ureidopropionase, propionic acid and this compound (structural analogs of N-carbamoyl-β-alanine and N-carbamoyl-β-aminothis compound, respectively) acted as both allosteric activators and competitive inhibitors []. This dual functionality suggests a complex interplay between this compound and the enzyme, potentially influenced by its specific structural features.

Q9: What are the applications of this compound in organic synthesis?

A9: this compound is a valuable reagent in organic synthesis. It can be used as a starting material for the preparation of various compounds. One notable application is its use in the synthesis of α-bromothis compound chloride, a versatile intermediate for the preparation of polymers and other specialized chemicals [].

Q10: How can this compound be converted to other valuable chemicals?

A10: this compound can be converted to other valuable chemicals through different chemical reactions. One example is its oxidative dehydrogenation to methacrylic acid using a molybdenum oxide-based catalyst [, ]. This reaction is of significant industrial importance, as methacrylic acid is a key precursor for the production of acrylic plastics and resins.

Q11: Can this compound be used to synthesize esters?

A11: Yes. This compound can be reacted with alcohols to produce esters, which often have pleasant fruity odors. A specific example is the synthesis of n-butyl isobutyrate from this compound and n-butyl alcohol using a cation exchange resin as a catalyst [].

Q12: Can ketones be synthesized from this compound?

A12: Research indicates that this compound can be used to synthesize ketones through a catalytic condensation reaction []. Interestingly, acetone can be used in place of acetic acid in a cross-ketonization reaction with this compound to produce methyl isopropyl ketone (MIPK) with comparable efficiency. The proposed mechanism involves the enolization of acetone followed by its condensation with this compound, highlighting the versatility of this compound in different reaction pathways.

Q13: How is this compound typically analyzed and quantified?

A14: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for analyzing volatile compounds like this compound in complex mixtures []. This method allows for the separation and identification of individual compounds based on their mass-to-charge ratios.

Q14: Are there specific analytical techniques for studying this compound in biological samples?

A15: Yes. For instance, in a study investigating the effects of Bifidobacterium longum and fructo-oligosaccharides on colorectal carcinogenesis, the levels of this compound and other short-chain fatty acids (SCFAs) in fecal samples were analyzed to assess changes in gut microbiota metabolism []. The specific analytical technique employed was not detailed in the study, but likely involved a form of chromatography.

Q15: Can you elaborate on the dual-column cation-exchange chromatographic method for analyzing beta-aminothis compound?

A16: A dual-column cation-exchange chromatographic method has been developed for analyzing beta-aminothis compound and beta-alanine in biological samples []. This method utilizes a modified Beckman 121M amino acid analyzer with dual ion-exchange columns and a single sodium citrate buffer (pH 4.38, 0.20 mol/liter) []. The system is automated and carefully programmed to alternate the use of the two columns, allowing for rapid and precise quantification of the target compounds.

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